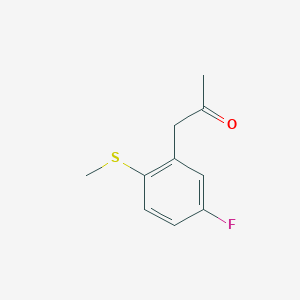![molecular formula C20H18N2O3S B14055945 1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]- CAS No. 468717-34-2](/img/structure/B14055945.png)
1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile is a complex organic compound with a unique structure that combines a cyclopropyl group, a sulfonylindole moiety, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under specific conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be added via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Sulfonylation of Indole: The indole ring is sulfonylated using a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Amiodarone Related Compound H: A compound related to the antiarrhythmic drug amiodarone, used as a reference standard in pharmaceuticals.
Bromomethyl Methyl Ether:
Uniqueness
3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile is unique due to its combination of a cyclopropyl group, a sulfonylindole moiety, and a carbonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
468717-34-2 |
|---|---|
Fórmula molecular |
C20H18N2O3S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-(4-methylphenyl)sulfonylindole-5-carbonitrile |
InChI |
InChI=1S/C20H18N2O3S/c1-13-2-5-16(6-3-13)26(24,25)22-11-19(17-9-15(17)12-23)18-8-14(10-21)4-7-20(18)22/h2-8,11,15,17,23H,9,12H2,1H3/t15-,17+/m1/s1 |
Clave InChI |
ZPVWIZIPKCLNRA-WBVHZDCISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)[C@H]4C[C@@H]4CO |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)C4CC4CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)











